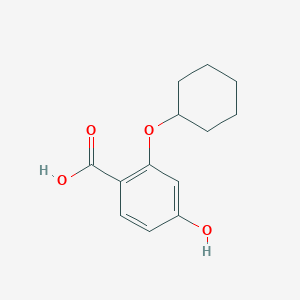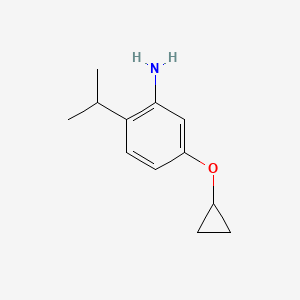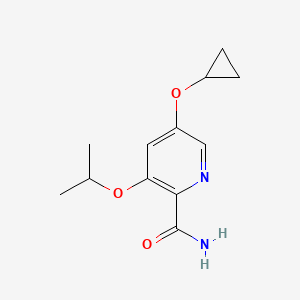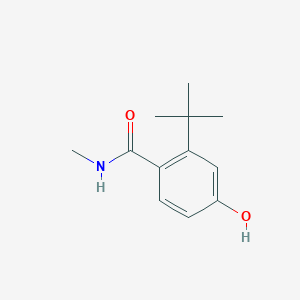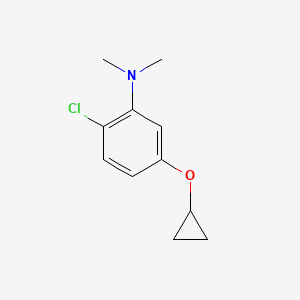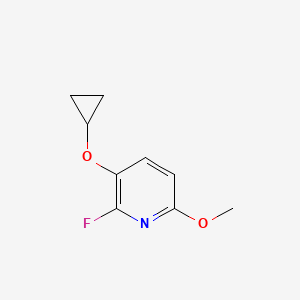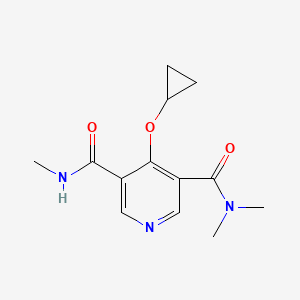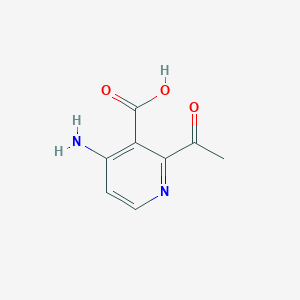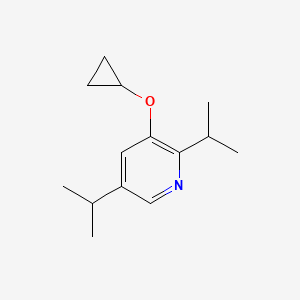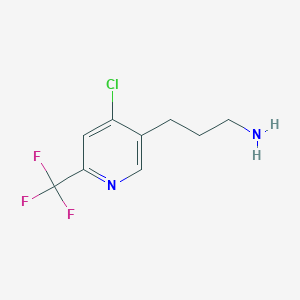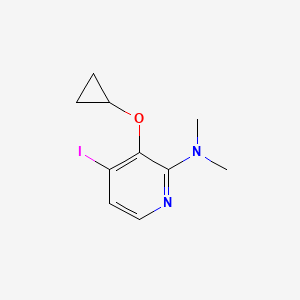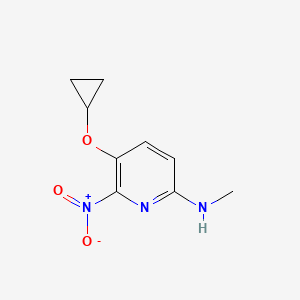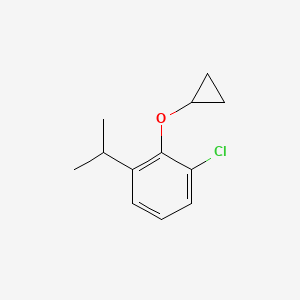
1-Chloro-2-cyclopropoxy-3-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It consists of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent alkylation with isopropyl halide. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the benzene ring or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzene derivatives or cyclopropyl alcohol derivatives.
科学的研究の応用
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
1-Chloro-2-isopropylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Chloro-3-cyclopropoxybenzene: Lacks the isopropyl group, affecting its reactivity and physical properties.
1-Chloro-2-cyclopropylbenzene: Lacks the propoxy group, leading to different chemical behavior.
Uniqueness
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzene ring
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-chloro-2-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChIキー |
WRHNELFANLGOGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


